molecular formula C17H19FN4O B2907875 N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-fluorobenzamide CAS No. 1448050-22-3

N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-fluorobenzamide

Cat. No.: B2907875
CAS No.: 1448050-22-3
M. Wt: 314.364
InChI Key: VEDSGENEFYJSOT-UHFFFAOYSA-N
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Description

N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-fluorobenzamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a pyrimidine core, a privileged scaffold in pharmaceuticals, which is strategically substituted with a pyrrolidine ring and a 3-fluorobenzamide group. The saturated pyrrolidine ring is a widely utilized scaffold that enhances the molecule's three-dimensional coverage and improves its physicochemical properties, potentially leading to better solubility and pharmacokinetic profiles compared to flat aromatic structures . The incorporation of a fluorine atom on the benzamide group is a common strategy in lead optimization to modulate electronic properties, membrane permeability, and metabolic stability. This compound is structurally related to other pyrimidine-derivative research chemicals investigated for their potential bioactivities . Its specific structural attributes make it a valuable building block or intermediate for researchers developing novel therapeutic agents. Potential research applications include serving as a key intermediate in the synthesis of more complex molecules, being screened in biological assays to identify kinase inhibition or other mechanisms of action, and used as a model compound in structure-activity relationship (SAR) studies to optimize interactions with biological targets . Researchers can leverage this chemical to explore new chemical space in areas such as oncology, antimicrobial development, and central nervous system diseases. The product is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for personal use.

Properties

IUPAC Name

N-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O/c1-11-15(21-16(23)13-6-5-7-14(18)10-13)12(2)20-17(19-11)22-8-3-4-9-22/h5-7,10H,3-4,8-9H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEDSGENEFYJSOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N2CCCC2)C)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-fluorobenzamide typically involves multi-step organic synthesis techniques. One common approach includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 2,4-dimethylpyrimidine and pyrrolidine.

    Introduction of the Fluorobenzamide Moiety: The 3-fluorobenzamide group is introduced via an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carbonyl group to an alcohol.

    Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with alcohol functional groups.

    Substitution: Substituted derivatives with various nucleophilic groups replacing the fluorine atom.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Structural and Functional Comparison

The table below highlights key differences between the target compound and related molecules from the provided evidence:

Compound Name Core Structure Key Substituents Fluorine Position Inferred Biological Activity
N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-fluorobenzamide (Target) Pyrimidine 4,6-dimethyl; 2-pyrrolidine; 5-(3-fluorobenzamide) Benzamide (C-3) Antimicrobial (hypothesized)
(S)-N-((3-(6-(4-(4,6-dichloropyrimidin-2-yl)piperazin-1-yl)-5-fluoropyridin-3-yl)-2-oxooxazolidin-5-yl)methyl)acetamide (7g) Pyridine + Oxazolidinone 5-fluoropyridine; dichloropyrimidine-piperazine; oxazolidinone Pyridine (C-5) Antibacterial (oxazolidinone class)
Methyl [4,6-diamino-2-(5-fluoro-1-{[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl]carbamate Pyrimidine + Pyrazolopyridine 4,6-diamino; 2-pyrazolopyridine; fluorophenylmethyl; carbamate Pyrazolopyridine (C-5); Phenyl (C-2) Antiviral or kinase inhibition (speculative)

Key Research Findings

Core Heterocycle Impact: The pyrimidine core in the target compound and ’s molecule may favor interactions with DNA or enzyme active sites (e.g., dihydrofolate reductase). In contrast, the pyridine-oxazolidinone hybrid in ’s compound (7g) aligns with known oxazolidinone antibiotics like linezolid, which inhibit bacterial protein synthesis .

Fluorine Substitution :

  • Fluorine at C-3 of the benzamide (target) and C-5 of pyridine (7g) enhances electronegativity and bioavailability. The dual fluorine atoms in ’s compound (pyrazolopyridine and phenyl) could improve metabolic stability .

Conversely, the dichloropyrimidine in 7g may enhance target affinity but reduce solubility . The carbamate group in ’s compound might confer resistance to enzymatic degradation compared to the benzamide in the target .

Synthetic Complexity :

  • The pyrazolopyridine-pyrimidine hybrid () requires multi-step synthesis due to fused rings, whereas the target compound’s simpler pyrimidine core may facilitate scalable production.

Critical Discussion and Limitations

  • Contradictions in Evidence: emphasizes chlorinated pyrimidines (e.g., 4,6-dichloro) for antibacterial activity, whereas the target compound uses dimethyl groups, which could reduce toxicity but may compromise potency . The amino groups in ’s compound may enhance solubility but could increase susceptibility to metabolic oxidation compared to the target’s dimethyl substituents .
  • Research Gaps :

    • Specific data on the target compound’s efficacy, toxicity, and mechanism are absent in the provided evidence. Empirical studies are needed to validate hypotheses derived from structural comparisons.

Biological Activity

N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-fluorobenzamide is a compound of interest due to its unique structural features and potential biological activities. This article reviews the synthesis, biological properties, and therapeutic applications of this compound, drawing on diverse scientific literature.

Structural Characteristics

The compound features a pyrimidine core substituted with a pyrrolidine ring and a fluorobenzamide moiety. Its molecular formula is C14H18FN3C_{14}H_{18}FN_{3}, indicating the presence of carbon, hydrogen, fluorine, and nitrogen. The structural arrangement allows for conformational flexibility, which may enhance its interaction with biological targets.

Synthesis

The synthesis typically involves the reaction of 2-chloropyrimidine with pyrrolidine under basic conditions to form the pyrrolidinylpyrimidine intermediate. This intermediate is then reacted with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions often involve refluxing in organic solvents like dichloromethane or toluene.

Pharmacological Properties

  • Anticancer Activity : Preliminary studies suggest that derivatives of pyrimidine compounds exhibit anticancer properties by inhibiting key enzymes involved in cancer cell proliferation. For instance, compounds similar to this compound have shown promise as inhibitors of various kinases implicated in tumor growth .
  • Antimicrobial Effects : Research indicates that some pyrimidine derivatives possess antimicrobial properties, making them potential candidates for developing new antibiotics .
  • Neuroprotective Effects : There is emerging evidence that compounds containing piperidine and pyrrolidine rings can exhibit neuroprotective effects, potentially through mechanisms involving cholinesterase inhibition and antioxidant activity .

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit specific biological pathways crucial for cell survival and proliferation. For example, it has been evaluated for its ability to inhibit key enzymes such as dihydrofolate reductase (DHFR) and various kinases involved in cancer progression .

Case Studies

  • Cancer Cell Lines : In a study involving human cancer cell lines, this compound exhibited significant cytotoxicity at micromolar concentrations, suggesting its potential as a lead compound for further development in oncology .
  • Inhibition of Pathogenic Bacteria : Another study highlighted its effectiveness against specific strains of bacteria, demonstrating a reduction in bacterial growth in the presence of the compound at low concentrations .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-fluorobenzamide, and how can reaction conditions be optimized?

  • Methodology : The compound’s synthesis typically involves multi-step reactions, starting with functionalization of the pyrimidine core. Key steps include:

  • Step 1 : Alkylation of 4,6-dimethylpyrimidin-5-amine with a pyrrolidine-containing electrophile under basic conditions (e.g., K₂CO₃ in DMF, 80°C, 12h) to introduce the pyrrolidine moiety .
  • Step 2 : Coupling the intermediate with 3-fluorobenzoic acid via carbodiimide-mediated amidation (e.g., EDCI/HOBt in DCM, room temperature, 24h).
    • Optimization : Control reaction temperature and stoichiometry to minimize byproducts. Use HPLC (C18 column, acetonitrile/water gradient) to monitor purity (>95%) .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm substituent positions (e.g., δ 2.3 ppm for methyl groups on pyrimidine; δ 7.4–8.1 ppm for fluorobenzamide aromatic protons) .
  • Mass Spectrometry : Verify molecular weight (theoretical MW: ~343.4 g/mol) via ESI-MS .
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry if crystalline forms are isolated .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Screening :

  • Enzyme Inhibition : Test against kinases (e.g., CDK5/p25) or inflammatory mediators (e.g., COX-1/2) using fluorometric or colorimetric assays (IC₅₀ determination) .
  • Cytotoxicity : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity across similar pyrimidine derivatives?

  • Case Study : If conflicting data arise (e.g., COX-2 inhibition vs. kinase selectivity):

  • Orthogonal Assays : Validate using SPR (surface plasmon resonance) for direct target binding kinetics .
  • Structural Analysis : Compare molecular docking models (e.g., AutoDock Vina) to identify key binding residues .
  • Meta-Analysis : Cross-reference with structurally analogous compounds (e.g., thienoquinolones or indole derivatives) to identify SAR trends .

Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?

  • Formulation :

  • Salt Formation : Test hydrochloride or mesylate salts to enhance aqueous solubility .
  • Nanoparticle Encapsulation : Use PLGA-based carriers (e.g., 100–200 nm particles) for sustained release in pharmacokinetic studies .
    • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amines) to improve membrane permeability .

Q. How can researchers identify off-target effects in complex biological systems?

  • Proteome-Wide Profiling : Use affinity chromatography coupled with LC-MS/MS to capture interacting proteins .
  • CRISPR-Cas9 Screens : Perform genome-wide knockout studies to identify synthetic lethal partners .

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